Cas no 16764-72-0 (Cyclopropylidenecyclobutane)

Cyclopropylidenecyclobutane Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropylidenecyclobutane
- EN300-37384928
- DB-369987
- 16764-72-0
-
- Inchi: InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h1-5H2
- InChI Key: WXQGFVXZMCSTGG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 94.078250319Da
- Monoisotopic Mass: 94.078250319Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.080±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 55 ºC (87 Torr)
- Flash Point: 1.7±13.0 ºC,
- Refractive Index: 1.478 (589.3 nm 27 ºC)
- Solubility: Very slightly soluble (0.58 g/l) (25 º C),
Cyclopropylidenecyclobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37384928-1.0g |
cyclopropylidenecyclobutane |
16764-72-0 | 1g |
$0.0 | 2023-06-06 |
Cyclopropylidenecyclobutane Related Literature
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Dong-Dong Wu,Ming-Tao He,Qi-Di Liu,Wei Wang,Jie Zhou,Lei Wang,Hoong-Kun Fun,Jian-Hua Xu,Yan Zhang Org. Biomol. Chem. 2012 10 3626
Additional information on Cyclopropylidenecyclobutane
Cyclopropylidenecyclobutane (CAS No. 16764-72-0): A Comprehensive Overview
Cyclopropylidenecyclobutane (CAS No. 16764-72-0) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This cyclic molecule, characterized by its fused cyclopropyl and cyclobutane rings, exhibits a range of interesting properties that make it a valuable subject of study for both academic researchers and industrial scientists.
The structure of cyclopropylidenecyclobutane is particularly noteworthy due to its strained ring system. The cyclopropyl ring, with its inherent angle strain, is fused to the cyclobutane ring, which also experiences significant angle strain. This combination results in a highly reactive and energetically unstable molecule, making it an ideal candidate for exploring the principles of molecular strain and reactivity in organic chemistry.
Recent studies have delved into the synthesis and reactivity of cyclopropylidenecyclobutane. One notable approach involves the use of transition metal-catalyzed reactions to construct the strained ring system efficiently. For instance, a study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed cyclization reactions can produce cyclopropylidenecyclobutane with high yields and selectivity. This method not only simplifies the synthetic route but also opens up new possibilities for the preparation of related strained cyclic compounds.
In addition to its synthetic applications, cyclopropylidenecyclobutane has shown promise in materials science. The unique mechanical properties of this compound, such as its high tensile strength and thermal stability, make it a potential candidate for advanced materials applications. Research in this area has explored the use of cyclopropylidenecyclobutane as a building block for polymers and other functional materials. For example, a study published in Advanced Materials reported the development of a novel polymer derived from cyclopropylidenecyclobutane, which exhibited exceptional mechanical performance under extreme conditions.
The reactivity of cyclopropylidenecyclobutane has also been extensively studied. Due to its strained ring system, this compound undergoes various chemical transformations with high efficiency. One such transformation is the [1,5]-hydrogen shift, which can lead to the formation of more stable cyclic structures. This reaction has been utilized in the synthesis of complex natural products and pharmaceutical intermediates. A recent publication in Tetrahedron Letters detailed a series of reactions involving cyclopropylidenecyclobutane, highlighting its versatility as a synthetic intermediate.
Beyond its synthetic and materials applications, cyclopropylidenecyclobutane has potential implications in medicinal chemistry. The unique structural features of this compound may provide new insights into drug design and development. For instance, researchers have investigated the use of cyclopropylidenecyclobutane-derived molecules as inhibitors of specific enzymes involved in disease pathways. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and biological evaluation of several derivatives, demonstrating their potential as lead compounds for further drug development.
The environmental impact of compounds like cyclopropylidenecyclobutane is another important consideration. While this compound is not classified as hazardous or toxic, it is crucial to evaluate its environmental fate and effects to ensure responsible use and disposal. Recent studies have focused on understanding the biodegradability and ecotoxicity of similar cyclic compounds, providing valuable data for risk assessment and regulatory compliance.
In conclusion, cyclopropylidenecyclobutane (CAS No. 16764-72-0) is a fascinating compound with a wide range of applications in organic chemistry, materials science, and medicinal chemistry. Its unique structural features and reactivity make it an important subject of ongoing research, contributing to advancements in various scientific fields. As research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.
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